7-Cyclopropylheptane-1-thiol
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Overview
Description
7-Cyclopropylheptane-1-thiol is a sulfur-containing organic compound with the molecular formula C10H20S. It is characterized by the presence of a cyclopropyl group attached to a heptane chain, which is further bonded to a thiol group (-SH). This compound has garnered attention due to its potential biological activity and various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclopropylheptane-1-thiol typically involves the introduction of a cyclopropyl group to a heptane chain followed by the incorporation of a thiol group. One common method is the reaction of cyclopropylmethyl bromide with heptane-1-thiol in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired thiol compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Cyclopropylheptane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids.
Reduction: Thiols can be reduced to form thiolates, which are strong nucleophiles and can participate in further reactions.
Substitution: The thiol group can undergo nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, thiourea.
Major Products Formed:
Oxidation: Disulfides, sulfinic acids, sulfonic acids.
Reduction: Thiolates.
Substitution: Thioethers.
Scientific Research Applications
7-Cyclopropylheptane-1-thiol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant and its ability to modulate biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 7-Cyclopropylheptane-1-thiol involves its interaction with biological molecules through its thiol group. Thiols are known to form disulfide bonds with cysteine residues in proteins, which can modulate protein function and activity. Additionally, the compound’s cyclopropyl group may influence its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Cyclopropylmethanethiol: Similar in structure but with a shorter carbon chain.
Heptane-1-thiol: Lacks the cyclopropyl group, resulting in different chemical properties.
Cyclopropylmethyl sulfide: Contains a sulfide group instead of a thiol group .
Uniqueness: 7-Cyclopropylheptane-1-thiol is unique due to the presence of both a cyclopropyl group and a thiol group, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research .
Properties
IUPAC Name |
7-cyclopropylheptane-1-thiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20S/c11-9-5-3-1-2-4-6-10-7-8-10/h10-11H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDMKLIILROPHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCCCCCS |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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